(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

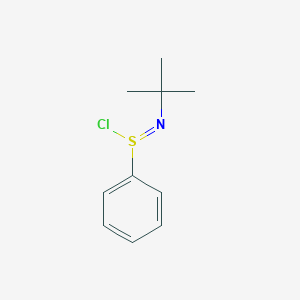

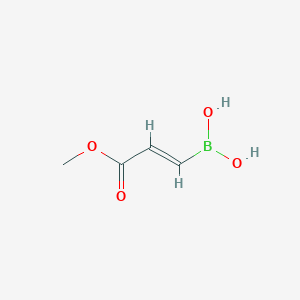

(E)-(3-Methoxy-3-oxoprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C4H7BO4. This compound is characterized by the presence of a boronic acid group attached to a methoxy-substituted propenone moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds .

Mechanism of Action

Target of Action

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid, as a boronic acid derivative, primarily targets proteins and enzymes that have active site serines . It is also known to bind to diols and strong Lewis bases such as fluoride or cyanide anions . The compound’s interaction with these targets is crucial for its biological activity.

Mode of Action

The mode of action of this compound involves the formation of reversible covalent complexes with its targets . This is a unique feature of boronic acids, allowing them to act as Lewis acids. At physiological pH, boronic acids have a vacant p orbital in their stable, neutral sp2 hybridized form that can readily accept an electron pair, making them very electrophilic .

Biochemical Pathways

This compound affects various biochemical pathways. It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in organic synthesis, enabling the formation of complex organic compounds from simpler ones .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions, as well as to protodeboronation, oxidation, and nucleophilic attack . Therefore, the environment in which this compound is used or stored can significantly impact its effectiveness and stability.

Biochemical Analysis

Biochemical Properties

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid plays a significant role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with serine proteases, where it acts as a reversible inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Additionally, this compound interacts with diol-containing biomolecules, such as carbohydrates and nucleotides, through the formation of boronate esters. This interaction is utilized in the development of sensors and diagnostic tools for detecting and quantifying biomolecules in biological samples .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the mitogen-activated protein kinase (MAPK) signaling pathway by inhibiting the activity of upstream kinases, leading to altered gene expression and cellular responses .

Furthermore, this compound has been observed to modulate cellular metabolism by inhibiting key metabolic enzymes, such as hexokinase and phosphofructokinase. This inhibition results in decreased glycolytic flux and altered energy production, which can impact cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with nucleophilic residues in biomolecules. This compound binds to the active site of enzymes, such as serine proteases, by forming a covalent bond with the serine residue, leading to enzyme inhibition .

Additionally, this compound can interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. This interaction is mediated through the formation of boronate esters with diol-containing residues in these proteins, which can alter their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods .

Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered gene expression. These effects are dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes and modulate cellular processes .

At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the formation of reactive intermediates during its metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to carbohydrate and nucleotide metabolism. This compound interacts with enzymes such as hexokinase and phosphofructokinase, leading to the formation of boronate esters and inhibition of enzyme activity .

Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glucose-6-phosphate and fructose-1,6-bisphosphate. These changes can impact overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms, involving transporters such as organic anion transporters and glucose transporters .

Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. This localization is influenced by the presence of binding proteins and the formation of boronate esters with diol-containing biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other regulatory proteins .

The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and the presence of targeting signals. These modifications can include phosphorylation and glycosylation, which influence the compound’s localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid typically involves the reaction of a suitable boronic acid derivative with a methoxy-substituted propenone. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the following steps:

Preparation of the Boronic Acid Derivative: The boronic acid derivative can be prepared by reacting an appropriate boron reagent with a halogenated propenone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-(3-Methoxy-3-oxoprop-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The carbonyl group in the propenone moiety can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Corresponding alcohols.

Substitution: Various substituted propenones depending on the nucleophile used.

Scientific Research Applications

(E)-(3-Methoxy-3-oxoprop-1-en-1-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a building block for medicinal compounds.

Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the methoxy-substituted propenone moiety.

Vinylboronic acid: Similar in structure but contains a vinyl group instead of a methoxy-substituted propenone.

Allylboronic acid: Contains an allyl group and is used in similar coupling reactions.

Uniqueness

(E)-(3-Methoxy-3-oxoprop-1-en-1-yl)boronic acid is unique due to its methoxy-substituted propenone moiety, which provides additional reactivity and versatility in organic synthesis. This structural feature allows for the formation of more complex and diverse molecules compared to simpler boronic acids .

Properties

IUPAC Name |

[(E)-3-methoxy-3-oxoprop-1-enyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BO4/c1-9-4(6)2-3-5(7)8/h2-3,7-8H,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOJXYDZRSWEKF-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.